molecular formula C12H12N6OS3 B5492549 2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide

2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No. B5492549
M. Wt: 352.5 g/mol
InChI Key: CVEXMQVOEDQEDM-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles and triazoles are classes of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various starting materials. For example, one method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles and triazoles can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and MS .


Chemical Reactions Analysis

1,3,4-Thiadiazoles can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles and triazoles can be analyzed using various techniques, including NMR spectroscopy .

Mechanism of Action

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

Research into 1,3,4-thiadiazoles and triazoles is ongoing, with many studies focusing on their synthesis and biological activities . These compounds have potential for further development in medicinal chemistry due to their wide range of biological activities.

properties

IUPAC Name

2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS3/c1-7-3-8(4-20-7)10-15-17-12(18(10)2)21-5-9(19)14-11-16-13-6-22-11/h3-4,6H,5H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEXMQVOEDQEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=NN=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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